Lipophilicity Comparison: Enhanced logP vs. Non-Hydroxylated Analog
The computed lipophilicity (XLogP3) of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is 1.9, which is lower than the value of 2.8 calculated for the non-hydroxylated analog 2-(3-(trifluoromethyl)phenyl)propanoic acid [1][2]. This quantitative difference reflects the polar contribution of the α-hydroxy group, which reduces lipophilicity while increasing hydrogen bonding potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2-(3-(trifluoromethyl)phenyl)propanoic acid: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025 |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and reduced non-specific protein binding, critical for reproducible biological assays and formulation development.
- [1] PubChem. (2025). 2-Hydroxy-2-(3-(trifluoromethyl)phenyl)propanoic acid. XLogP3-AA Property Value: 1.9. PubChem CID 54594624. View Source
- [2] PubChem. (2025). 2-(3-(Trifluoromethyl)phenyl)propanoic acid. XLogP3-AA Property Value: 2.8. PubChem CID 21403420. View Source
